
1-Allyl-9H-carbazol-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-9H-carbazol-2-ol is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their versatile applications in various fields, including pharmaceuticals, optoelectronics, and materials science. The presence of an allyl group at the nitrogen atom and a hydroxyl group at the second position of the carbazole ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allyl-9H-carbazol-2-ol can be synthesized through various methods. One common approach involves the allylation of 9H-carbazol-2-ol. The reaction typically involves the use of an allyl halide (such as allyl bromide) and a base (such as potassium carbonate) in an appropriate solvent (such as dimethylformamide). The reaction is carried out under reflux conditions to facilitate the formation of the allylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-9H-carbazol-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the second position can be oxidized to form a carbonyl group, resulting in the formation of 1-Allyl-9H-carbazol-2-one.
Reduction: The compound can undergo reduction reactions to form corresponding reduced derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: 1-Allyl-9H-carbazol-2-one
Reduction: Reduced derivatives of this compound
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1-Allyl-9H-carbazol-2-ol has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1-Allyl-9H-carbazol-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the allyl and hydroxyl groups can influence its binding affinity and specificity. For example, in anticancer research, it may inhibit specific signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
1-Allyl-9H-carbazol-2-ol can be compared with other carbazole derivatives, such as:
9H-carbazol-2-ol: Lacks the allyl group, which may result in different chemical and biological properties.
1-Allyl-9H-carbazol-3-ol: Similar structure but with the hydroxyl group at the third position, leading to different reactivity and applications.
9H-carbazol-1-ol: Another derivative with the hydroxyl group at the first position, exhibiting distinct properties.
Eigenschaften
Molekularformel |
C15H13NO |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-prop-2-enyl-9H-carbazol-2-ol |
InChI |
InChI=1S/C15H13NO/c1-2-5-12-14(17)9-8-11-10-6-3-4-7-13(10)16-15(11)12/h2-4,6-9,16-17H,1,5H2 |
InChI-Schlüssel |
SJEKYRJNFOCUEC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=CC2=C1NC3=CC=CC=C23)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


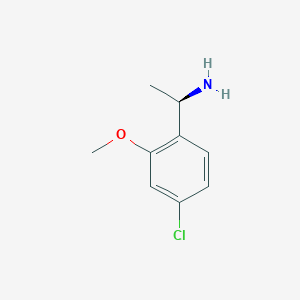
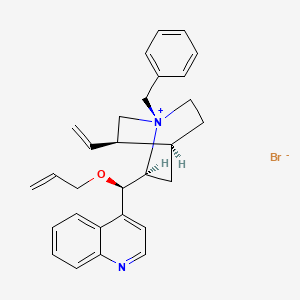
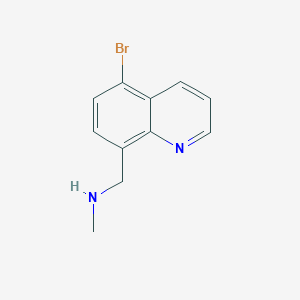
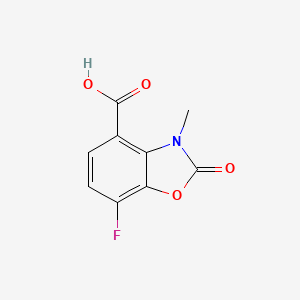
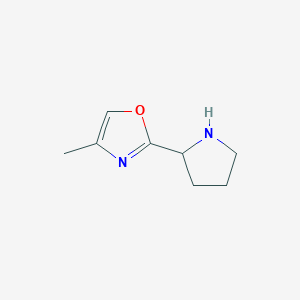

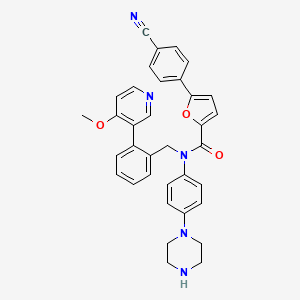
![6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12976459.png)

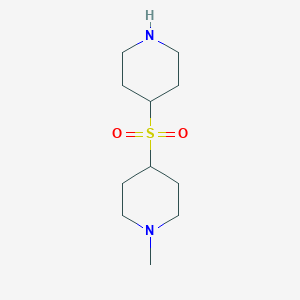

![tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane](/img/structure/B12976496.png)


